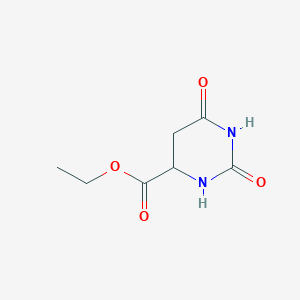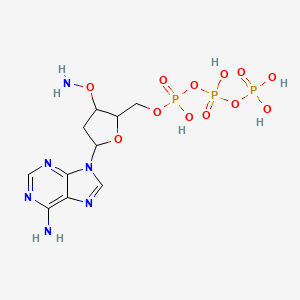
2,3-Di(tridecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Di(tridecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is an organic compound belonging to the class of phospholipids. It is characterized by its complex structure, which includes a glycerol backbone esterified with tridecanoic acid and a phosphate group linked to a trimethylazaniumyl ethyl group. This compound is notable for its amphiphilic nature, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(tridecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate typically involves the following steps:
Esterification: The glycerol backbone is esterified with tridecanoic acid using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Phosphorylation: The esterified glycerol is then reacted with phosphorus oxychloride (POCl3) to introduce the phosphate group. This step requires anhydrous conditions and is usually performed in a solvent like dichloromethane.
Quaternization: The final step involves the reaction of the phosphorylated intermediate with trimethylamine to form the trimethylazaniumyl ethyl group. This reaction is typically carried out at room temperature in an organic solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Di(tridecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of glycerol, tridecanoic acid, and the corresponding phosphate derivative.
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, resulting in the formation of peroxides and other oxidized products.
Substitution: The phosphate group can participate in substitution reactions, where the trimethylazaniumyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products
Hydrolysis: Glycerol, tridecanoic acid, and phosphate derivatives.
Oxidation: Peroxides and oxidized fatty acids.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Di(tridecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in various environments.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formation of liposomes and other nanocarriers.
Industry: Utilized as a surfactant and emulsifier in various industrial processes, including cosmetics and food production.
Mécanisme D'action
The mechanism of action of 2,3-Di(tridecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is primarily related to its amphiphilic properties. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also form micelles and liposomes, which are useful for encapsulating and delivering hydrophobic drugs. The trimethylazaniumyl group interacts with negatively charged molecules, facilitating the formation of stable complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- 2,3-Di(heptadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- 2,3-Di(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Uniqueness
2,3-Di(tridecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid chain length (tridecanoic acid), which imparts distinct physical and chemical properties. This chain length affects the compound’s melting point, solubility, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not perform as effectively.
Propriétés
Formule moléculaire |
C34H68NO8P |
|---|---|
Poids moléculaire |
649.9 g/mol |
Nom IUPAC |
2,3-di(tridecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C34H68NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-33(36)40-30-32(31-42-44(38,39)41-29-28-35(3,4)5)43-34(37)27-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3 |
Clé InChI |
RLNYFMQMIIHWFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12103027.png)


![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)





![2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid](/img/structure/B12103089.png)

